molecular formula C12H18N4O7P2S 4H2O B602356 Cocarboxylase tetrahydrate CAS No. 68684-55-9

Cocarboxylase tetrahydrate

Cat. No.: B602356
CAS No.: 68684-55-9
M. Wt: 496.37
InChI Key:
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Mechanism of Action

Target of Action

Cocarboxylase tetrahydrate, also known as thiamine pyrophosphate (TPP), primarily targets enzymes involved in carbohydrate metabolism. Its main targets are the pyruvate dehydrogenase complex, the alpha-ketoglutarate dehydrogenase complex, and transketolase . These enzymes play crucial roles in the citric acid cycle and the pentose phosphate pathway, essential for energy production and biosynthesis.

Mode of Action

Cocarboxylase acts as a coenzyme for its target enzymes. It binds to the active sites of these enzymes, facilitating the decarboxylation of alpha-keto acids and the transfer of two-carbon units. This interaction stabilizes reaction intermediates and enhances the catalytic efficiency of the enzymes . For example, in the pyruvate dehydrogenase complex, TPP helps convert pyruvate into acetyl-CoA, a critical step in cellular respiration.

Biochemical Pathways

Cocarboxylase is involved in several key biochemical pathways:

Pharmacokinetics

The pharmacokinetics of cocarboxylase involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, cocarboxylase enhances the activity of its target enzymes, leading to increased production of ATP and other essential metabolites. At the cellular level, this results in improved energy metabolism, enhanced biosynthesis of nucleotides and fatty acids, and better overall cellular function . Clinically, it is used to treat conditions like diabetic coma, eclampsia, and neuritis, where enhanced metabolic function is beneficial .

Action Environment

The efficacy and stability of cocarboxylase can be influenced by various environmental factors:

: DrugBank : Wikipedia

Biochemical Analysis

Biochemical Properties

Cocarboxylase Tetrahydrate plays a crucial role in several biochemical reactions. It is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex . It interacts with enzymes such as transketolase, pyruvate dehydrogenase, oxoglutarate dehydrogenase, and branched-chain keto acid dehydrogenases .

Cellular Effects

This compound influences cell function by catalyzing several biochemical reactions. It is synthesized in the cytosol and is required in the cytosol for the activity of transketolase and in the mitochondria for the activity of pyruvate-, oxoglutarate- and branched chain keto acid dehydrogenases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. The thiazole ring of this compound, which contains nitrogen and sulfur, is the most commonly involved part of the molecule in reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The yeast ThPP carrier (Tpc1p), the human Tpc, and the Drosophila melanogaster have been identified as being responsible for the mitochondrial transport of this compound .

Subcellular Localization

This compound is synthesized in the cytosol and is required in the cytosol for the activity of transketolase and in the mitochondria for the activity of pyruvate-, oxoglutarate- and branched chain keto acid dehydrogenases .

Comparison with Similar Compounds

Cocarboxylase tetrahydrate is similar to other thiamine derivatives such as:

  • Thiamine monophosphate
  • Thiamine triphosphate
  • Thiamine pyrophosphate

Uniqueness

This compound is unique in its ability to act as a coenzyme for multiple enzymes involved in carbohydrate metabolism, making it essential for energy production in cells . Its tetrahydrate form provides stability and solubility, which are advantageous for its use in various applications .

List of Similar Compounds

  • Thiamine monophosphate
  • Thiamine triphosphate
  • Thiamine pyrophosphate

Properties

IUPAC Name

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O7P2S.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);4*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOLNRGPRQYTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-].O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O11P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68684-55-9
Record name Cocarboxylase tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068684559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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